An In-Depth Technical Guide to 5-methyl-1,3-benzoxazol-2(3H)-one (CAS: 22876-15-9)
An In-Depth Technical Guide to 5-methyl-1,3-benzoxazol-2(3H)-one (CAS: 22876-15-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and potential biological applications of 5-methyl-1,3-benzoxazol-2(3H)-one.
Chemical and Physical Properties
5-methyl-1,3-benzoxazol-2(3H)-one is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry. Its core structure is a fusion of a benzene ring and an oxazolone ring, with a methyl group substitution.
Table 1: Physicochemical Properties of 5-methyl-1,3-benzoxazol-2(3H)-one
| Property | Value | Source |
| CAS Number | 22876-15-9 | N/A |
| Molecular Formula | C₈H₇NO₂ | N/A |
| Molecular Weight | 149.15 g/mol | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 130-136 °C | [1] |
| Purity | ≥95% | [2] |
| Solubility | Soluble in organic solvents such as DMSO and methanol. | N/A |
Synthesis
The synthesis of 5-methyl-1,3-benzoxazol-2(3H)-one can be achieved through the cyclization of 2-amino-4-methylphenol with a suitable carbonylating agent. A general and efficient method involves the use of carbonyldiimidazole (CDI) or triphosgene.
Experimental Protocol: Synthesis from 2-amino-4-methylphenol
This protocol is adapted from established methods for the synthesis of benzoxazolones.
Materials:
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2-amino-4-methylphenol
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Triphosgene or Carbonyldiimidazole (CDI)
-
Triethylamine (TEA) or other suitable base
-
Anhydrous tetrahydrofuran (THF) or other aprotic solvent
-
Hydrochloric acid (HCl)
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Sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate
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Hexanes
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-4-methylphenol (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous THF. Cool the mixture to 0 °C in an ice bath.
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Addition of Carbonylating Agent: Dissolve triphosgene (0.4 equivalents) or CDI (1.1 equivalents) in anhydrous THF and add it dropwise to the stirred solution of the aminophenol over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by the slow addition of water.
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Acidify the mixture with 1N HCl to pH ~2-3.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure 5-methyl-1,3-benzoxazol-2(3H)-one.
Caption: Synthetic workflow for 5-methyl-1,3-benzoxazol-2(3H)-one.
Spectroscopic Data (Predicted)
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0 - 7.2 | m | 3H | Aromatic protons |
| ~ 2.4 | s | 3H | -CH₃ |
| ~ 9.0 - 10.0 | br s | 1H | -NH |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 | C=O |
| ~ 142 | C-O (aromatic) |
| ~ 132 | C-CH₃ (aromatic) |
| ~ 130 | C-N (aromatic) |
| ~ 125 | CH (aromatic) |
| ~ 110 | CH (aromatic) |
| ~ 109 | CH (aromatic) |
| ~ 21 | -CH₃ |
Infrared (IR) Spectroscopy:
Expected characteristic peaks include:
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~3200-3400 cm⁻¹ (N-H stretch)
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~1750 cm⁻¹ (C=O stretch, lactam)
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~1600, 1480 cm⁻¹ (C=C aromatic stretch)
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~1250 cm⁻¹ (C-O stretch)
Mass Spectrometry:
The expected molecular ion peak (M⁺) in the mass spectrum would be at m/z = 149.
Biological Activity and Potential Applications
The benzoxazolone scaffold is a prominent feature in many biologically active molecules.[3] While 5-methyl-1,3-benzoxazol-2(3H)-one itself is primarily used as a synthetic intermediate, its derivatives have shown significant promise in various therapeutic areas.
Antimicrobial Activity
Derivatives of benzoxazolones have been reported to possess antibacterial and antifungal properties.[4] The mechanism of action is thought to involve the disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Test compound (5-methyl-1,3-benzoxazol-2(3H)-one or its derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
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Mueller-Hinton Broth (MHB)
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96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in MHB in a 96-well plate to achieve a range of concentrations.
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Inoculation: Add the standardized bacterial inoculum to each well.
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Controls: Include positive (bacteria and broth), negative (broth only), and drug-solvent controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Caption: Workflow for antimicrobial susceptibility testing.
Macrophage Migration Inhibitory Factor (MIF) Antagonism
Certain derivatives of 5-methyl-1,3-benzoxazol-2(3H)-one have been identified as antagonists of Macrophage Migration Inhibitory Factor (MIF). MIF is a pro-inflammatory cytokine implicated in various inflammatory and autoimmune diseases.[5] Antagonizing MIF can be a promising therapeutic strategy.
This protocol describes a method to assess the ability of a compound to inhibit the interaction between MIF and its receptor, CD74.[5]
Materials:
-
Recombinant human MIF
-
Recombinant soluble human CD74
-
Biotinylated MIF
-
Streptavidin-HRP
-
TMB substrate
-
96-well high-binding plates
Procedure:
-
Plate Coating: Coat a 96-well plate with recombinant soluble CD74 overnight at 4°C.
-
Blocking: Block the plate with a suitable blocking buffer (e.g., BSA or non-fat milk) for 1-2 hours at room temperature.
-
Inhibition: Incubate biotinylated MIF with various concentrations of the test compound for 30 minutes at room temperature.
-
Binding: Add the MIF/compound mixture to the CD74-coated plate and incubate for 1-2 hours at room temperature.
-
Detection:
-
Wash the plate to remove unbound components.
-
Add Streptavidin-HRP and incubate for 1 hour.
-
Wash the plate again.
-
Add TMB substrate and incubate until color develops.
-
-
Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm. A decrease in absorbance indicates inhibition of the MIF-CD74 interaction.
Caption: Simplified MIF signaling pathway and inhibition.
Safety and Handling
5-methyl-1,3-benzoxazol-2(3H)-one should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
5-methyl-1,3-benzoxazol-2(3H)-one is a versatile chemical intermediate with significant potential for the development of novel therapeutic agents. Its derivatives have demonstrated a range of biological activities, including antimicrobial and anti-inflammatory effects. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Allosteric Inhibitor of Macrophage Migration Inhibitory Factor (MIF) - PMC [pmc.ncbi.nlm.nih.gov]
